methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methoxy groups, making it a valuable molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of methyl 3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Shares the methoxy and bromine substituents but lacks the pyrazole ring, making it less complex.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar in structure but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring with multiple bromine and methoxy substituents. This structural complexity provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from simpler analogs.
Properties
IUPAC Name |
methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O3/c1-17-12(13(18)20-3)10(15)11(16-17)7-4-5-9(19-2)8(14)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWHQIQQLCRFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=C(C=C2)OC)Br)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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